Cas no 1708288-91-8 ([4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol)

[4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol structure
1708288-91-8 structure
商品名:[4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol
CAS番号:1708288-91-8
MF:C13H9ClFN3O
メガワット:277.681464910507
CID:5171742

[4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol 化学的及び物理的性質

名前と識別子

    • [4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol
    • Pyrazolo[1,5-a]pyrazine-3-methanol, 4-chloro-2-(4-fluorophenyl)-
    • インチ: 1S/C13H9ClFN3O/c14-13-12-10(7-19)11(17-18(12)6-5-16-13)8-1-3-9(15)4-2-8/h1-6,19H,7H2
    • InChIKey: BAAKLZOZPDVYOJ-UHFFFAOYSA-N
    • ほほえんだ: C12=C(CO)C(C3=CC=C(F)C=C3)=NN1C=CN=C2Cl

[4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM509931-1g
(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol
1708288-91-8 97%
1g
$*** 2023-03-30

[4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol 関連文献

[4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanolに関する追加情報

Professional Introduction to [4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol (CAS No. 1708288-91-8)

[4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number [1708288-91-8], belongs to a class of heterocyclic molecules that exhibit promising biological activities. The presence of multiple heterocyclic rings, including pyrazole and pyrazine, makes this molecule a versatile scaffold for drug discovery and development.

The structural framework of [4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol is characterized by its chloro and fluoro substituents, which are strategically positioned to enhance its pharmacological interactions. The chloro group at the 4-position of the pyrazole ring and the fluoro group on the phenyl ring contribute to the compound's lipophilicity and binding affinity. These substituents play a crucial role in modulating the compound's biological activity, making it an attractive candidate for further investigation.

In recent years, there has been a growing interest in developing novel therapeutic agents that target complex diseases such as cancer, inflammation, and neurological disorders. The unique structural features of [4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol make it a potential lead compound for designing targeted therapies. Researchers have been exploring its potential in inhibiting key enzymes and pathways involved in disease progression.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The pyrazole-pyrazine core structure provides multiple binding sites that can be optimized for enhanced efficacy and reduced side effects. This specificity is particularly important in drug development, where minimizing off-target effects is crucial for improving patient outcomes.

Recent studies have demonstrated the anti-inflammatory properties of derivatives similar to [4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol. These studies suggest that the compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and NF-kB. The chloro and fluoro substituents are believed to enhance the compound's ability to bind to these enzymes, thereby reducing inflammation.

The synthesis of [4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro and fluoro groups at specific positions on the heterocyclic rings necessitates careful selection of reagents and catalysts. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.

From a computational chemistry perspective, the molecular modeling of [4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol has provided valuable insights into its binding interactions with biological targets. Molecular dynamics simulations have revealed that the compound can form stable complexes with proteins involved in disease pathways. These simulations have helped researchers identify key residues that are critical for binding affinity and have guided the design of more potent derivatives.

The pharmacokinetic properties of [4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol are also under investigation. Studies have shown that the compound exhibits favorable solubility and metabolic stability, which are essential for its clinical efficacy. Additionally, its bioavailability has been assessed through preclinical studies, which indicate that it can be effectively absorbed and distributed throughout the body.

In conclusion, [4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol (CAS No. 1708288-91-8) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative therapeutic strategies.

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